![molecular formula C13H25NO2 B4954278 1-[cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B4954278.png)
1-[cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol
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Overview
Description
1-[Cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol is an organic compound that features a cyclohexene ring, a hydroxypropyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[Cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[Cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexene-1-ethanamine: Similar structure with an ethylamine group instead of the hydroxypropylamino group.
Cyclohex-1-en-1-ylmethylamine: Contains a cyclohexene ring with a methylamine group.
Cyclohexen-4-ylmethanol: Features a cyclohexene ring with a methanol group .
Uniqueness
1-[Cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol is unique due to the presence of both a hydroxypropyl group and an amino alcohol moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[cyclohex-3-en-1-ylmethyl(2-hydroxypropyl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-11(15)8-14(9-12(2)16)10-13-6-4-3-5-7-13/h3-4,11-13,15-16H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFTVZRVSNHQDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1CCC=CC1)CC(C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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